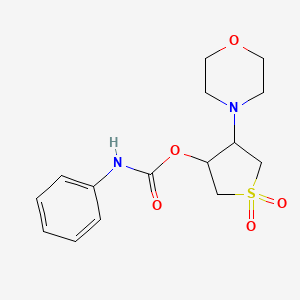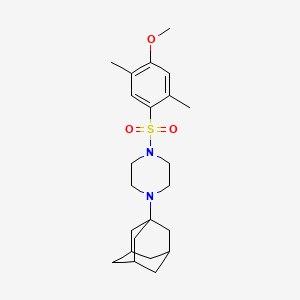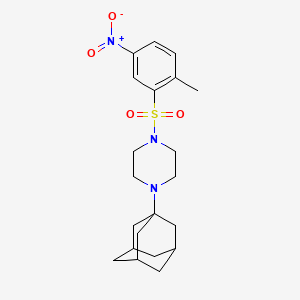
1-(ADAMANTAN-1-YL)-4-(4-PROPOXYBENZENESULFONYL)PIPERAZINE
Vue d'ensemble
Description
1-(1-Adamantyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with an adamantyl group and a propoxyphenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ADAMANTAN-1-YL)-4-(4-PROPOXYBENZENESULFONYL)PIPERAZINE typically involves multiple steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.
Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dibromoethane.
Sulfonylation: The sulfonyl group can be introduced by reacting 4-propoxybenzenesulfonyl chloride with the piperazine ring in the presence of a base, such as triethylamine.
Coupling Reaction: Finally, the adamantyl group can be coupled with the sulfonylated piperazine through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Adamantyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the adamantyl or propoxyphenyl groups.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Applications De Recherche Scientifique
1-(1-Adamantyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets, providing insights into their mechanism of action.
Mécanisme D'action
The mechanism of action of 1-(ADAMANTAN-1-YL)-4-(4-PROPOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantyl group can enhance the compound’s binding affinity to hydrophobic pockets, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-(1-Adamantyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:
1-(1-Adamantyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine: This compound has a methoxy group instead of a propoxy group, which can affect its solubility and reactivity.
1-(1-Adamantyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine: The ethoxy group can influence the compound’s pharmacokinetic properties compared to the propoxy group.
The uniqueness of 1-(ADAMANTAN-1-YL)-4-(4-PROPOXYBENZENESULFONYL)PIPERAZINE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(1-adamantyl)-4-(4-propoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3S/c1-2-11-28-21-3-5-22(6-4-21)29(26,27)25-9-7-24(8-10-25)23-15-18-12-19(16-23)14-20(13-18)17-23/h3-6,18-20H,2,7-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJFYUPREGGLMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298526.png)
![5-(4-BROMOPHENYL)-3-CHLORO-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4298531.png)
![(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 7-(DIFLUOROMETHYL)-5-(2-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE](/img/structure/B4298543.png)
![3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B4298545.png)
![3-(4-METHOXYPHENYL)-3-[(3-NITROPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4298546.png)
![1-nitro-10-nonyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4298549.png)
![1-(2,4-dichlorophenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B4298554.png)

![8-[2-(ADAMANTAN-1-YLOXY)ETHYL]-7-(4-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4298578.png)
![N-[(ADAMANTAN-1-YL)METHYL]-4-PROPOXYBENZENE-1-SULFONAMIDE](/img/structure/B4298588.png)


![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B4298606.png)
![4-{[5-(4-CHLOROPHENYL)-1-(2,4-DINITROANILINO)-2-OXO-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B4298620.png)
